4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran

Description

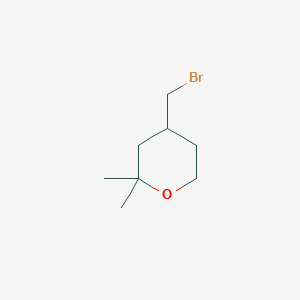

4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran is a six-membered oxygen-containing heterocyclic compound with a bromomethyl (-CH$2$Br) group at position 4 and two methyl (-CH$3$) groups at position 2. The tetrahydro-2H-pyran core provides a rigid, chair-like conformation, while the bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions. The geminal dimethyl groups at position 2 enhance steric stability and influence the ring's electronic properties. This compound is likely utilized in organic synthesis as an alkylating agent or intermediate for pharmaceuticals, agrochemicals, or materials science applications .

Properties

IUPAC Name |

4-(bromomethyl)-2,2-dimethyloxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO/c1-8(2)5-7(6-9)3-4-10-8/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYFLWORBWUVJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)CBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050494-70-6 | |

| Record name | 4-(bromomethyl)-2,2-dimethyloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran typically involves the bromination of 2,2-dimethyltetrahydro-2H-pyran. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the bromination process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted tetrahydropyrans.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products

Nucleophilic Substitution: Substituted tetrahydropyrans.

Oxidation: Alcohols or carboxylic acids.

Reduction: Methyl-substituted tetrahydropyrans.

Scientific Research Applications

4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of agrochemicals, fragrances, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Spectral Comparisons

Spectroscopic and Physical Properties

- NMR Trends : and report $^1$H and $^{13}$C NMR chemical shifts for substituted pyrans. For example, methyl groups at position 2 typically resonate at δ 1.2–1.5 ppm, while bromomethyl protons appear downfield (δ 3.4–4.0 ppm) due to electronegativity .

- Mass Spectrometry : Bromine's isotopic signature (1:1 ratio for $^{79}$Br/$^{81}$Br) in the target compound would produce distinct MS fragmentation patterns, as seen in for related compounds .

Biological Activity

4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran is a chemical compound characterized by its unique structural features, including a bromomethyl group attached to a tetrahydro-2H-pyran ring. Its molecular formula is , with a molecular weight of approximately 203.11 g/mol. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities and reactivity.

The presence of the bromomethyl group enhances the compound's reactivity, making it suitable for nucleophilic substitution reactions. This characteristic is crucial for its application as an intermediate in synthetic processes.

Biological Activity

Research into the biological activity of this compound is limited but suggests potential interactions with biological macromolecules such as proteins and nucleic acids. Preliminary studies indicate that compounds with similar structures may influence various biochemical pathways by interacting with enzymes or receptors.

While specific studies on this compound are scarce, understanding its mechanism of action can be inferred from related compounds. The bromomethyl group can act as an electrophile, potentially allowing for interactions with nucleophilic sites on biomolecules. Such interactions may lead to alterations in enzyme activity or receptor signaling pathways.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,2-Dimethyltetrahydro-2H-pyran | No halogen substituent | Lacks reactivity associated with halogens |

| 4-(Chloromethyl)-2,2-dimethyltetrahydro-2H-pyran | Chlorine instead of bromine | Different reactivity profile due to chlorine |

| 3-(Bromomethyl)tetrahydro-2H-pyran | Bromine at position 3 instead of 4 | Variation in regioselectivity and potential products |

| N,N-Dimethyltetrahydro-2H-pyran-4-amine | Amino group instead of bromomethyl | Different biological activity due to amine function |

Case Studies and Research Findings

Q & A

Basic: What synthetic strategies are effective for preparing 4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran?

Methodological Answer:

The compound can be synthesized via Prins cyclization , which is widely used for tetrahydropyran derivatives. For example, benzaldehyde dimethyl acetal and silane precursors can undergo acid-catalyzed cyclization under controlled temperatures to form the tetrahydropyran core, followed by bromomethylation . Alternatively, alkylation reactions using bromomethylating agents (e.g., NBS or DBB) on preformed 2,2-dimethyltetrahydro-2H-pyran intermediates are effective. Reaction optimization often involves adjusting catalyst loading (e.g., Lewis acids like Cu(II)-bisphosphine complexes) and solvent polarity to improve yields .

Advanced: How can diastereoselectivity be controlled during the synthesis of its derivatives?

Methodological Answer:

Diastereoselectivity is influenced by catalyst design and steric effects . For instance, copper(II)–bisphosphine catalysts (e.g., L3 ligands) promote stereochemical control in oligomerization reactions, as seen in the synthesis of substituted tetrahydropyrans with defined configurations (e.g., compounds 72 and 73 in ). Key factors include:

- Chiral ligands : Bisphosphine ligands stabilize transition states favoring specific stereochemistry.

- Temperature : Lower temperatures (−78°C) reduce epimerization, enhancing selectivity .

- Substituent effects : Bulky groups (e.g., 2,2-dimethyl) restrict ring conformations, directing bromomethyl addition to specific positions .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Chemical shifts for the bromomethyl group (δ ~3.3–3.7 ppm) and coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons) confirm substitution patterns .

- ¹³C NMR : Peaks at δ ~30–35 ppm (C-Br) and δ ~70–80 ppm (tetrahydropyran oxygen-bearing carbons) validate the structure .

- Mass Spectrometry (EI/CI) : Molecular ion clusters (e.g., [M+H]⁺ or [M-Br]⁺ fragments) provide molecular weight verification .

Advanced: How do reaction mechanisms differ under acidic vs. basic conditions for bromomethyl group reactivity?

Methodological Answer:

- Acidic Conditions : The bromomethyl group acts as an electrophile , participating in SN2 reactions. For example, in Prins cyclization, H⁺ catalyzes the formation of oxocarbenium intermediates, which react with nucleophiles (e.g., silanes) to form the tetrahydropyran ring .

- Basic Conditions : Deprotonation of adjacent carbons can lead to elimination (e.g., forming alkenes) or nucleophilic substitution . For instance, LiHMDS or n-BuLi at −78°C induces deprotonation, enabling metalation at the 6-CH₃ or 8-CH positions in related compounds .

Basic: What are common functionalization pathways for this compound in medicinal chemistry?

Methodological Answer:

- Nucleophilic Substitution : The bromomethyl group reacts with amines, thiols, or carboxylates to form C-N, C-S, or C-O bonds. For example, coupling with sulfonamides (e.g., 4-(Bromomethyl)benzenesulfonamide) generates bioactive derivatives .

- Cross-Coupling Reactions : Suzuki-Miyaura or Heck reactions enable aryl/alkenyl group introduction, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) .

Advanced: How can computational modeling predict regioselectivity in bromomethylation?

Methodological Answer:

- Retrosynthetic AI Tools : Platforms using Template_relevance models (e.g., Reaxys, Pistachio) analyze steric/electronic parameters to predict feasible sites for bromomethylation. For example, DFT calculations on 2,2-dimethyltetrahydro-2H-pyran show higher electrophilicity at the 4-position due to ring strain .

- Molecular Dynamics : Simulations of transition states under varying catalysts (e.g., Cu(II) vs. Brønsted acids) identify energy barriers influencing regioselectivity .

Basic: How do solvent polarity and temperature influence reaction outcomes?

Methodological Answer:

- Polar Solvents (e.g., DCM, THF) : Stabilize ionic intermediates (e.g., oxocarbenium ions in Prins cyclization), enhancing cyclization rates .

- Non-Polar Solvents (e.g., pentane) : Favor radical pathways or minimize side reactions (e.g., hydrolysis) .

- Temperature : Low temperatures (−78°C) suppress side reactions (e.g., elimination), while higher temperatures (60–80°C) accelerate SN2 substitutions .

Advanced: What strategies resolve contradictions in reported synthetic yields?

Methodological Answer:

Discrepancies often arise from impurity profiles or catalyst deactivation . Mitigation strategies include:

- In Situ Monitoring : HPLC or LC-MS tracks intermediate formation and byproducts .

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Cu(II)) improve consistency in multi-step syntheses .

- DoE (Design of Experiments) : Statistical optimization of variables (e.g., molar ratios, solvent mixtures) identifies robust conditions .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact with brominated compounds.

- Ventilation : Use fume hoods due to potential release of HBr gas during reactions .

- Waste Disposal : Halogenated waste must be segregated and treated via neutralization before disposal .

Advanced: How is this compound utilized in glycosylation or carbohydrate mimicry?

Methodological Answer:

The tetrahydropyran ring mimics sugar moieties in drug design. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.